molecular formula C15H21NO5 B1337419 (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid CAS No. 62023-65-8

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

Cat. No. B1337419
CAS RN: 62023-65-8
M. Wt: 295.33 g/mol
InChI Key: BHTRKISIDQZUQX-NEPJUHHUSA-N
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Description

“(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid” is a novel protected amino acid used for the preparation of bestatin and analogs . It has an empirical formula of C15H21NO5 and a molecular weight of 295.33 .


Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 21 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

This compound is insoluble in water but soluble in organic solvents . It is stable under recommended storage conditions .

Scientific Research Applications

Chemical Chaperones in Protein Folding and Proteostasis

Recent literature has highlighted the significant role of 4-phenylbutyric acid (4-PBA) derivatives in biological systems, particularly in maintaining proteostasis. As a chemical chaperone, 4-PBA prevents the aggregation of misfolded proteins, thereby alleviating endoplasmic reticulum (ER) stress. This stress response is crucial for folding proteins intended for membrane integration or secretion, with the unfolded protein response (UPR) being a key player in restoring ER and cellular proteostasis. The ability of 4-PBA to attenuate UPR activation suggests potential therapeutic applications in addressing various pathologies associated with protein misfolding and aggregation (Kolb et al., 2015).

Pharmacokinetics and Biological Activities

The pharmacokinetic properties and biological activities of p-Coumaric acid and its conjugates, including derivatives like (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, have been extensively studied. These compounds exhibit a range of biological activities, such as antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects. Despite the high biological activity of these conjugates, challenges remain in their absorption and bioavailability, indicating a complex balance between activity and accessibility within biological systems (Pei et al., 2016).

Antioxidant Properties and Structural Activity Relationships

Hydroxycinnamic acids (HCAs), closely related to (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid, are known for their significant antioxidant properties. Structure-activity relationship (SAR) studies have shown that modifications in the aromatic ring and carboxylic function can greatly influence antioxidant activity. These insights into SARs help in designing more potent antioxidant molecules, showcasing the potential of HCAs in managing oxidative stress-related conditions (Razzaghi-Asl et al., 2013).

Metabolic Production and Applications

The metabolic production and applications of compounds like (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid have been reviewed, focusing on branched-chain amino acids, keto acids, and β-hydroxy β-methylbutyric acid. These studies provide insights into whole-body and transorgan kinetics, offering a foundation for developing targeted nutritional strategies in health and disease management (Ten Have et al., 2021).

Safety And Hazards

This compound is recommended for use as laboratory chemicals. It is advised against food, drug, pesticide, or biocidal product use . It should be stored in a cool place with the container kept tightly closed in a dry and well-ventilated place .

properties

IUPAC Name

(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-11(12(17)13(18)19)9-10-7-5-4-6-8-10/h4-8,11-12,17H,9H2,1-3H3,(H,16,20)(H,18,19)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTRKISIDQZUQX-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444505
Record name (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid

CAS RN

62023-65-8
Record name (2S,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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